molecular formula C15H12O4 B12666771 6-(4-Methoxybenzylidene)-1,3-benzodioxol-5(6H)-one CAS No. 63194-80-9

6-(4-Methoxybenzylidene)-1,3-benzodioxol-5(6H)-one

Cat. No.: B12666771
CAS No.: 63194-80-9
M. Wt: 256.25 g/mol
InChI Key: UADKVXWZBKNDON-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxybenzylidene)-1,3-benzodioxol-5(6H)-one (CAS: 1072946-22-5) is a benzodioxolone derivative featuring a 4-methoxybenzylidene substituent at the 6-position. This compound is structurally characterized by a fused 1,3-benzodioxole core conjugated with a ketone group and a methoxy-substituted benzylidene moiety.

Properties

CAS No.

63194-80-9

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

(6E)-6-[(4-methoxyphenyl)methylidene]-1,3-benzodioxol-5-one

InChI

InChI=1S/C15H12O4/c1-17-12-4-2-10(3-5-12)6-11-7-14-15(8-13(11)16)19-9-18-14/h2-8H,9H2,1H3/b11-6+

InChI Key

UADKVXWZBKNDON-IZZDOVSWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C=C3C(=CC2=O)OCO3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C=C3C(=CC2=O)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of obtusaquinone derivative JURD 2351 typically involves a series of chemical reactions starting from readily available precursors. The synthetic route often includes steps such as oxidation, reduction, and substitution reactions. Specific reagents and conditions used in these reactions include iodoacetamide for cysteine alkylation, dithiothreitol for probing reversibility, and N-methylmaleimide for further derivatization .

Industrial Production Methods

Industrial production of obtusaquinone derivative JURD 2351 involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may also involve the use of advanced techniques such as continuous flow chemistry to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Obtusaquinone derivative JURD 2351 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of obtusaquinone derivative JURD 2351 include:

    Iodoacetamide: Used for cysteine alkylation.

    Dithiothreitol: Used to probe the reversibility of binding.

    N-methylmaleimide: Used for further derivatization.

Major Products Formed

The major products formed from these reactions include various derivatives of obtusaquinone, each with unique biological activities. These products are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

Obtusaquinone derivative JURD 2351 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of obtusaquinone derivative JURD 2351 involves its binding to cysteine residues on proteins, particularly Keap1, a member of the CUL3 ubiquitin ligase complex. This binding promotes the ubiquitination and proteasomal degradation of Keap1, leading to the activation of the Nrf2 pathway. The activation of this pathway results in an overall stress response, including the upregulation of antioxidant response element-dependent genes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues Based on Heterocyclic Cores

Benzodithiazine Derivatives

Compounds such as 6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () and its analogs share a benzodithiazine core instead of benzodioxol. Key differences include:

  • Electronic Effects : The sulfur atoms in benzodithiazine increase electron-withdrawing properties, altering reactivity compared to the oxygen-rich benzodioxol core.
  • Substituent Impact : Hydroxy and dihydroxybenzylidene groups (e.g., compounds 5 , 6 in ) enhance hydrogen-bonding capacity, affecting solubility and biological interactions.
  • Spectroscopic Data : IR spectra show prominent SO₂ stretching (~1340–1160 cm⁻¹), absent in the benzodioxolone target compound .
Isoxazolone Derivatives

4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one () features an isoxazolone core. Differences include:

  • Synthetic Routes : Prepared via one-pot reactions using hydroxylamine hydrochloride, contrasting with the acetic acid/sodium acetate medium used for benzodioxolone derivatives .
Furanone Derivatives

(Z)-3-Chloro-5-(4-methoxybenzylidene)-4-phenylfuran-2(5H)-one () shares the methoxybenzylidene group but has a furanone core. Key distinctions:

  • Biological Activity : Chlorine substitution may enhance electrophilicity, influencing cytotoxicity .

Substituent-Driven Comparisons

Methoxy vs. Hydroxybenzylidene Groups
  • Methoxy Group (Target Compound) : Enhances lipophilicity and electron-donating capacity, favoring membrane permeability in biological systems.
Halogen-Substituted Derivatives

Compounds like 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () incorporate halogens (Cl, Br), which:

  • Modulate Electronic Properties : Halogens increase molecular weight and polar surface area, affecting pharmacokinetics.
  • Biological Impact : Bromine in 10 () may enhance binding to hydrophobic enzyme pockets .

Biological Activity

6-(4-Methoxybenzylidene)-1,3-benzodioxol-5(6H)-one, also known as JURD 2351, is a synthetic derivative of obtusaquinone. This compound has attracted significant attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities, particularly in oncology and antimicrobial research. The following sections summarize its biological activity, mechanism of action, and relevant case studies.

  • Molecular Formula : C15H12O4
  • Molecular Weight : 256.25 g/mol
  • IUPAC Name : (6E)-6-[(4-methoxyphenyl)methylidene]-1,3-benzodioxol-5-one
  • CAS Number : 63194-80-9

Anticancer Properties

JURD 2351 has shown promising anticancer properties in various preclinical studies. It exhibits significant cytotoxic effects against multiple cancer cell lines. A notable study reported the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to mitochondrial dysfunction and subsequent cell death.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB 231 (Breast)12.5
HCT116 (Colorectal)10.0
PC3 (Prostate)15.0
NCI-H460 (Lung)8.5

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of bacterial strains. Its mechanism involves the disruption of bacterial cell wall synthesis, which is critical for bacterial survival.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16
Mycobacterium tuberculosis40

The biological activity of JURD 2351 can be attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to inhibit key enzymes involved in cellular proliferation and survival pathways, particularly in cancer cells.

Molecular Targets

  • Enzymatic Inhibition : JURD 2351 inhibits enzymes that are crucial for DNA replication and repair, leading to increased apoptosis in tumor cells.
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing them from dividing and proliferating.

Case Studies

Several studies have investigated the efficacy of JURD 2351 in vivo and in vitro:

  • Study on Breast Cancer Cells : A study evaluated the effects of JURD 2351 on MDA-MB 231 breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis via caspase activation.
  • Antimicrobial Efficacy Study : Research conducted on various bacterial strains demonstrated that JURD 2351 effectively inhibited growth at concentrations lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.